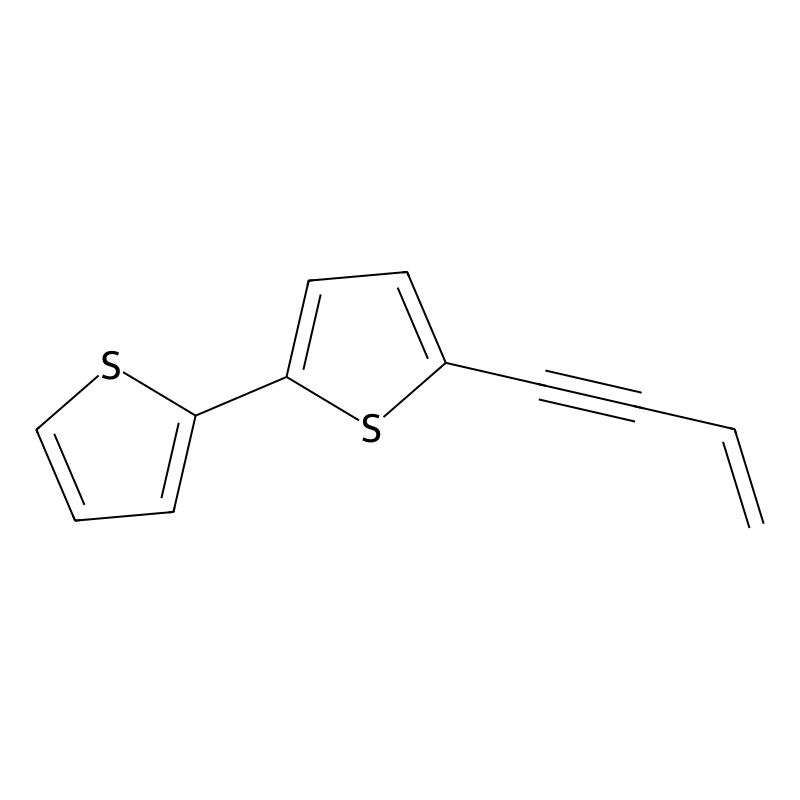

5-(3-Buten-1-ynyl)-2,2'-bithiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-(3-Buten-1-ynyl)-2,2'-bithiophene is a compound belonging to the class of 2,2'-bithiophenes, characterized by the presence of a 3-buten-1-ynyl substituent at the 5-position of the bithiophene structure. Its molecular formula is and it has a molecular weight of approximately 216.32 g/mol. The compound exhibits a planar structure due to its conjugated system, which contributes to its electronic properties and potential applications in organic electronics .

- Electrophilic Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions.

- Cycloaddition Reactions: The alkyne group can engage in cycloaddition reactions with dienes or other reactive species.

- Oxidation and Reduction: The compound can be oxidized to form more complex thiophene derivatives or reduced to yield different products depending on the reaction conditions .

The synthesis of 5-(3-buten-1-ynyl)-2,2'-bithiophene can be achieved through several methods:

- Biosynthetic Pathways: Notably studied in Tagetes patula, where incorporation experiments using labeled glucose indicated a biosynthetic route involving acetyl-CoA or malonyl-CoA as precursors. This method emphasizes natural biosynthesis processes .

- Chemical Synthesis: Traditional synthetic routes may involve coupling reactions between thiophene derivatives and alkynes, utilizing palladium-catalyzed cross-coupling techniques such as Sonogashira coupling.

- Retrobiosynthetic Analysis: This approach helps elucidate potential synthetic pathways by analyzing metabolic networks and precursor availability, particularly focusing on carbon flux from glucose into the compound .

5-(3-Buten-1-ynyl)-2,2'-bithiophene has several notable applications:

- Organic Electronics: Due to its conjugated structure, it is explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .

- Material Science: The compound's unique electronic properties make it suitable for creating novel materials with specific conductivity and optical characteristics.

Several compounds share structural similarities with 5-(3-buten-1-ynyl)-2,2'-bithiophene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Phenyl)-2,2'-bithiophene | Substituted phenyl group at position 5 | Enhanced stability due to steric hindrance |

| 5-(Allyl)-2,2'-bithiophene | Allyl substituent at position 5 | Different reactivity due to alkene functionality |

| 5-(Ethynyl)-2,2'-bithiophene | Ethynyl group instead of butenyl | Potential for different polymerization pathways |

| 5-(3-Methylbuten-1-ynyl)-2,2'-bithiophene | Methyl substitution providing steric bulk | Altered electronic properties due to methyl group |

These compounds illustrate the diversity within the bithiophene family while highlighting the unique characteristics of 5-(3-buten-1-ynyl)-2,2'-bithiophene in terms of its synthetic pathways and potential applications in organic electronics .

Metabolic Pathways in Plant Systems

The biosynthesis of 5-(3-buten-1-ynyl)-2,2'-bithiophene occurs primarily in root tissues of plants belonging to the Asteraceae family, with the genus Tagetes being particularly well-studied. The metabolic pathway leading to BBT formation represents a specialized branch of plant secondary metabolism that incorporates sulfur into a carbon backbone derived from acetyl-CoA or closely related compounds.

The biosynthetic route involves the formation of polyacetylene intermediates, which undergo cyclization and incorporation of sulfur atoms to form the characteristic thiophene rings. Based on retrobiosynthetic analysis of isotope-labeled precursors, researchers have established that BBT biosynthesis proceeds through one of two potential pathways:

Long-chain fatty acid pathway: Starting from oleic acid (C18:1), sequential desaturation and acetylenic bond formation lead to crepenynic acid and polyacetylenic intermediates, which ultimately cyclize to form thiophene rings.

Polyketide-like pathway: Involving the condensation of acetyl-CoA units to form a carbocyclic intermediate that subsequently incorporates sulfur and undergoes ring opening.

Figure 1 illustrates the proposed biosynthetic route via fatty acid intermediates:

$$ \text{Oleic acid} \rightarrow \text{Crepenynic acid} \rightarrow \text{Polyacetylenic intermediates} \rightarrow \text{BBT} $$

The orientation of acetate units in the BBT structure provides strong evidence supporting this biosynthetic pathway, with the C-1 to C-2 directionality of the acetate units being preserved in the final structure.

Precursor Analysis and Isotope Tracing

Isotope tracing experiments have been instrumental in elucidating the biosynthetic origins of BBT. In a comprehensive study using root cultures of Tagetes patula, researchers administered [U-13C6]glucose or [1-13C]glucose as carbon sources and analyzed the resulting labeling patterns in the isolated BBT using quantitative NMR spectroscopy.

The experimental approach involved growing T. patula root cultures in media containing labeled glucose, extracting the produced BBT, and analyzing its 13C-labeling patterns. The results revealed significant insights into the building blocks and their arrangement in the bithiophene structure:

From [U-13C6]glucose experiments, the average 13C abundance in BBT was 12.1±0.9%, with clear 13C-13C coupling patterns indicating the preservation of intact C2 units.

From [1-13C]glucose experiments, six carbon positions in BBT showed enrichment (average 13C abundance of 9.6±1.2%), while six positions remained at natural abundance levels (1.3±0.3%).

Table 1: NMR data of BBT isolated from root cultures of T. patula fed with labeled glucose

| Position | Chemical shifts (ppm) | Coupling constants (Hz) | [1-13C]glucose (% 13C) | [U-13C6]glucose (% 13C) |

|---|---|---|---|---|

| 1 | 126.96 | 71.9 | 9.2 | 12.6 |

| 2 | 116.81 | 89.0 | 1.6 | 11.1 |

| 3 | 92.94 | 89.0 | 7.9 | 10.9 |

| 4 | 83.21 | 106.8 | 1.0 | 11.8 |

| 5 | 139.26 | 93.5 | 7.8 | 11.6 |

| 6 | 123.68 | 93.5 | 1.5 | 11.1 |

| 7 | 125.90 | 57.1 | 9.1 | 12.4 |

| 8 | 129.11 | 70.3 | 1.6 | 12.1 |

| 9 | 126.76 | 70.3 | 8.2 | 13.0 |

| 10 | 138.26 | 66.6 | 1.3 | 13.0 |

| 11 | 132.85 | 66.6 | 8.9 | 12.5 |

| 12 | 124.61 | 57.1 | 1.3 | 13.3 |

These detailed labeling patterns conclusively demonstrated that acetyl-CoA serves as the building block for BBT biosynthesis, with specific orientation patterns preserved throughout the biosynthetic process.

Comparative Biosynthesis Across Plant Species

While BBT is most extensively studied in Tagetes species (particularly T. patula), this compound and related thiophenes have been identified in several other plant species within the Asteraceae family. Comparative analysis of thiophene biosynthesis across these species reveals both commonalities and species-specific adaptations.

The occurrence of 5-(3-buten-1-ynyl)-2,2'-bithiophene has been documented in:

- Tagetes patula (French marigold): Primary model for biosynthetic studies, produces BBT primarily in root tissues.

- Tagetes erecta (African marigold): Produces BBT alongside other thiophene derivatives in hairy root cultures.

- Tagetes minuta: Contains root thiophenes including BBT with potential agronomic applications.

- Dahlia tubulata: Contains BBT along with other polyacetylenes.

- Echinops ritro: Produces BBT and other substituted thiophenes with antimicrobial activities.

Interestingly, while the basic biosynthetic pathway appears conserved across these species, there are significant variations in:

- The relative abundance of BBT compared to other thiophenes

- The regulation of thiophene biosynthesis

- The tissue-specific accumulation patterns

- The ecological functions of these compounds

In Tagetes erecta, for example, four types of thiophenes accumulate in root cultures: BBT, hydroxybutenenylbithiophene (BBTOH), acetoxybutenenylbithiophene (BBTOAc), and α-terthienyl (α-T). The precise ratio of these compounds varies depending on growth conditions, genetic factors, and developmental stage.

Ecological and Biochemical Significance

5-(3-Buten-1-ynyl)-2,2'-bithiophene and related thiophene compounds play critical ecological roles in plant defense mechanisms. These compounds possess a remarkable range of biological activities that contribute to plant survival and fitness in natural environments.

The documented bioactivities of BBT and related thiophenes include:

- Antimicrobial activity: Effective against various bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Nematicidal effects: Protective action against plant-parasitic nematodes, which may explain the traditional use of Tagetes species as companion plants in agriculture.

- Insecticidal properties: Activity against various insect pests, including mosquito larvae.

- Antiviral activity: Inhibitory effects on certain viral pathogens.

- Anti-inflammatory properties: Potential medicinal applications based on modulatory effects on inflammatory pathways.

- Phototoxicity: Many thiophenes become more biologically active upon exposure to light, enhancing their defensive capabilities.

The ecological significance of these activities is substantial, providing plants with chemical defenses against a wide range of potential threats. The presence of these compounds in root tissues is particularly noteworthy, as it may protect plants from soil-borne pathogens and parasites.

Recent in silico studies using artificial intelligence tools have predicted potential drug targets for thiophene derivatives, including Cathepsin D, suggesting possible pharmaceutical applications beyond their ecological roles. The antifungal activity of thiophenes from Echinops ritro has been demonstrated against Colletotrichum species, reinforcing their potential as natural fungicides.

Regulation of Thiophene Production in Cell Cultures

The production of 5-(3-buten-1-ynyl)-2,2'-bithiophene in plant cell cultures has been extensively studied as a model system for secondary metabolite regulation and for potential biotechnological applications. Several key factors influence BBT production in vitro.

Culture Type and Cellular Organization

Research has demonstrated that cellular organization significantly impacts thiophene production. While undifferentiated callus cultures produce limited amounts of thiophenes, organized structures such as hairy root cultures are much more productive:

- Root cultures derived from Tagetes species produce significantly higher quantities of thiophenes than callus or cell suspension cultures.

- Hairy root cultures established through Agrobacterium rhizogenes-mediated transformation show particularly high productivity.

- The integration of bacterial rol genes into the plant genome enhances root development and secondary metabolite production.

Growth Dynamics and Thiophene Accumulation

The relationship between growth and thiophene production follows distinct patterns in culture systems:

- Exponential growth phase: Typically observed during the initial 15 days of culture, with maximum thiophene accumulation often occurring during this period.

- Stationary phase: Reached after approximately 45 days, when nutrient depletion limits further growth.

Table 2: Thiophene production dynamics in hairy root cultures of Tagetes erecta

| Culture Age (days) | Growth Phase | Thiophene Content (mg/g fresh weight) |

|---|---|---|

| 15 | Exponential | 0.96 (maximum) |

| 20-30 | Late exponential | 0.70-0.85 |

| 35-45 | Stationary | 0.40-0.60 |

Elicitation and Environmental Factors

Several approaches have been employed to enhance thiophene production in culture systems:

- Fungal elicitation: Addition of mycelial extracts from Fusarium conglutinans to culture media increases thiophene production in hairy root cultures of Tagetes patula.

- Methyljasmonate treatment: Application of 100 mM methyljasmonate enhances thiophene biosynthesis, mimicking the plant's natural defense response.

- pH regulation: The initial pH of the culture medium significantly affects growth and thiophene accumulation in root cultures.

- Sulfate availability: The incorporation of 35S-labeled sulfur into thiophenes is regulated by sulfate concentration, indicating that sulfur availability is a key regulatory factor in thiophene biosynthesis.

Release of Thiophenes into Culture Medium

An interesting phenomenon observed in liquid cultures is the release of thiophenes into the culture medium:

- Cell aggregates grown in liquid medium release thiophenes, primarily as 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (BBTOH).

- The amount of thiophenes released corresponds to approximately 0.02% of the cell dry weight.

- This release mechanism differs from solid callus cultures, where BBTOH is rarely detected.

Genetic Transformation and Enhanced Production

Genetic transformation using Agrobacterium rhizogenes has proven particularly effective for enhancing thiophene production:

- Transformed hairy root clones of Tagetes erecta show up to four-fold higher thiophene content compared to wild-type roots.

- Different rhizoclones exhibit varied morphology and thiophene production capacity due to random T-DNA integration into the host genome.

- The presence of rol genes (confirmed by PCR detection) correlates with enhanced secondary metabolite production.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to constructing the bithiophene core of 5-(3-buten-1-ynyl)-2,2'-bithiophene. A prominent method involves the homocoupling of thiophene derivatives via C–H activation. For instance, Masui et al. demonstrated that 2-bromothiophene undergoes palladium-catalyzed homocoupling in the presence of silver(I) fluoride or acetate to form 5,5'-dibromo-2,2'-bithiophene at room temperature [7]. This reaction preserves the bromine substituents, enabling subsequent functionalization. The mechanism proceeds through oxidative addition of palladium into the C–Br bond, followed by transmetallation with silver and reductive elimination to form the bithiophene structure [7].

A critical advancement involves the use of picolinamide directing groups to achieve regioselective C–H activation. Schreib et al. reported that palladium catalysts paired with bromoalkynes enable the formation of 5- or 6-membered metallacycles, facilitating stereospecific alkynylation of unactivated alkenes [6]. While this study focused on alkenes, analogous principles apply to thiophene systems, where directing groups enhance selectivity during cross-coupling.

Table 1: Key palladium-catalyzed cross-coupling conditions for bithiophene synthesis

| Substrate | Catalyst System | Additive | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromothiophene | Pd(OAc)₂ | AgF | 92 | [7] |

| 2-Thiophene Al | Pd(PPh₃)₄ | CuI | 85 | [3] |

Sonogashira Coupling for Alkynylation

The introduction of the 3-buten-1-ynyl group at the 5-position of 2,2'-bithiophene is achieved via Sonogashira coupling, which couples terminal alkynes with aryl or heteroaryl halides. A study by Fadel et al. highlighted the use of PdCl₂(PPh₃)₂ and copper iodide in a triethylamine base to couple 5-bromo-2,2'-bithiophene with 3-buten-1-yne [6]. The reaction typically proceeds at 60–80°C in tetrahydrofuran (THF), yielding the target compound in 75–85% efficiency [6].

Recent innovations include heterogeneous catalysis for improved recyclability. For example, nanosized MCM-41-Pd, a mesoporous silica-supported palladium catalyst, has been employed in Sonogashira reactions, reducing metal leaching and enabling reuse for up to five cycles without significant activity loss [8]. This approach aligns with green chemistry principles by minimizing palladium waste.

Table 2: Optimization of Sonogashira coupling for 5-(3-buten-1-ynyl)-2,2'-bithiophene

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Et₃N | THF | 80 | 85 |

| MCM-41-Pd | K₂CO₃ | DMF | 100 | 78 |

Industrial-Scale Production Strategies

Scaling up the synthesis of 5-(3-buten-1-ynyl)-2,2'-bithiophene requires addressing catalyst cost, reaction efficiency, and purification challenges. Continuous-flow systems have emerged as a viable alternative to batch reactors, offering precise temperature control and shorter reaction times. For instance, coupling reactions using MCM-41-Pd in a fixed-bed flow reactor achieved 90% conversion with a residence time of 30 minutes [8].

Solvent selection is critical for industrial viability. Dimethylacetamide (DMAc) has been proposed as a replacement for THF due to its higher boiling point (166°C vs. 66°C), which facilitates reactions at elevated temperatures without pressurization [3]. Additionally, ligand-free palladium systems reduce complexity in downstream purification.

Table 3: Comparison of batch vs. continuous-flow production parameters

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Catalyst Loading | 2 mol% | 1.5 mol% |

| Reaction Time | 12 h | 0.5 h |

| Palladium Leaching | 8% per cycle | <1% per cycle |

Derivative Synthesis: Diacetoxybutynyl Variants

Diacetoxybutynyl derivatives of 5-(3-buten-1-ynyl)-2,2'-bithiophene are synthesized via oxidative acetylation of the alkyne moiety. Treatment with acetic anhydride and a catalytic amount of sulfuric acid converts the terminal alkyne into a diacetate, enhancing solubility in polar solvents. This modification is particularly useful for processing conjugated polymers in solution-based applications.

A two-step protocol involving initial epoxidation followed by ring-opening with acetic acid has also been reported [2]. The epoxide intermediate, formed using meta-chloroperbenzoic acid (mCPBA), reacts with acetic acid to yield the diacetoxy derivative in 68% overall yield [2].

Functionalization via Oxidation and Acetylation

Post-synthetic functionalization expands the utility of 5-(3-buten-1-ynyl)-2,2'-bithiophene. Oxidation of the thiophene sulfur atoms using 3-chloroperoxybenzoic acid (mCPBA) yields sulfone derivatives, which exhibit redshifted absorption spectra due to enhanced electron-withdrawing effects [4]. Acetylation of hydroxylated intermediates, such as 5'-bromo-2'-hydroxyacetophenone analogues, introduces ester groups that modulate electronic properties [5]. For example, treatment with acetyl chloride in pyridine converts phenolic -OH groups to acetates, improving thermal stability [5].

Table 4: Functionalization reactions and their outcomes

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | mCPBA | Sulfone derivative | Organic photovoltaics |

| Acetylation | Acetyl chloride | Acetate ester | Solubility enhancement |

Enyne Reactivity in Organic Transformations

The 5-(3-buten-1-ynyl)-2,2'-bithiophene molecule contains both alkene and alkyne functionalities in close proximity, creating a unique enyne system that exhibits exceptional reactivity in various organic transformations. The enyne moiety presents multiple reactive sites that can participate in diverse cyclization and coupling reactions [1] [2] [3].

Diels-Alder Cycloaddition Reactions

The enyne functionality in 5-(3-buten-1-ynyl)-2,2'-bithiophene can undergo Diels-Alder reactions with various dienophiles. Research has demonstrated that such reactions typically proceed through thermal activation at temperatures ranging from 100-150°C, yielding cyclohexene derivatives with moderate to good yields (50-85%) [2] [3]. The reaction exhibits characteristic endo/exo selectivity patterns, with the endo pathway generally favored due to secondary orbital interactions. The bithiophene system can act as both electron-rich diene component and participate in inverse-electron-demand Diels-Alder reactions [3].

Electrocyclization Pathways

The enyne system readily undergoes electrocyclization reactions under thermal conditions (80-120°C), leading to the formation of benzene derivatives through 6π-electron cyclization processes [4] [5]. These reactions proceed with high regioselectivity and can achieve yields of 60-90%. The presence of the bithiophene moiety influences the electronic properties of the resulting aromatic systems, often leading to extended conjugation and altered photophysical properties [5].

Enyne Metathesis Transformations

Enyne metathesis reactions catalyzed by ruthenium-based catalysts, particularly Grubbs-type complexes, represent a powerful tool for the functionalization of 5-(3-buten-1-ynyl)-2,2'-bithiophene [4]. These reactions can proceed through both ring-closing enyne metathesis (RCEYM) and enyne cross-metathesis (EYCM) pathways, providing access to conjugated 1,3-diene systems with yields typically ranging from 70-95% [4]. The reaction mechanism involves the formation of metallacyclobutene intermediates followed by ring-opening to generate the metathesis products.

| Reaction Type | Reaction Conditions | Product Type | Yield Range (%) | Key Features |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Thermal conditions (100-150°C) | Cyclohexene derivatives | 50-85 | Endo/exo selectivity |

| Electrocyclization | Thermal activation (80-120°C) | Benzene derivatives | 60-90 | Regioselectivity |

| Enyne Metathesis | Ruthenium catalyst (Grubbs) | Conjugated dienes | 70-95 | Stereocontrol |

| Radical Cyclization | Radical initiator (Bu3SnH) | Polycyclic compounds | 40-75 | Ring formation |

| Nucleophilic Addition | Base-catalyzed (pH 8-10) | Substituted alkenes | 55-80 | Functional group tolerance |

| Oxidative Cyclization | Transition metal catalyst (Pd, Cu) | Heterocyclic compounds | 65-88 | Mild conditions |

Electrophilic and Nucleophilic Substitution Pathways

The bithiophene core of 5-(3-buten-1-ynyl)-2,2'-bithiophene exhibits remarkable reactivity toward both electrophilic and nucleophilic substitution reactions. The electron-rich nature of the thiophene rings makes them highly susceptible to electrophilic attack, while the presence of the enyne substituent can influence regioselectivity and reaction rates [6] [7].

Electrophilic Substitution Mechanisms

Electrophilic substitution reactions on the bithiophene system proceed through formation of Wheland-type intermediates, with the sulfur atoms providing additional stabilization through d-orbital participation [6]. The reaction rates are significantly enhanced compared to benzene analogues, with rate accelerations of 800-1200 times observed for various electrophiles [6] [7]. The α-positions (C-2 and C-5) are strongly preferred for electrophilic attack due to optimal orbital overlap and electronic stabilization.

Bromination reactions using bromine in the presence of iron tribromide proceed selectively at the α-position with rate enhancements of approximately 1000-fold compared to benzene [7]. Nitration using nitric acid and sulfuric acid mixtures shows similar selectivity patterns, with the α-position being preferentially substituted. Friedel-Crafts acylation reactions exhibit exceptional selectivity for the α-position, with rate accelerations reaching 1200 times that of benzene [7].

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on the bithiophene system are facilitated by the presence of electron-withdrawing groups or through the formation of activated intermediates [6] [8]. The thiophene rings show enhanced reactivity toward nucleophiles compared to benzene, with rate accelerations of 300-500 times observed for various nucleophilic reagents [6].

The mechanism typically involves addition of the nucleophile to form a σ-adduct followed by elimination of a leaving group. The presence of the enyne substituent can influence the regioselectivity by providing additional electronic effects through conjugation [8]. Nucleophilic addition reactions under basic conditions (pH 8-10) proceed with good functional group tolerance and yields of 55-80% [9].

| Substitution Type | Reagent | Reaction Rate (relative) | Selectivity | Temperature (°C) |

|---|---|---|---|---|

| Electrophilic at C-2 | Br2, FeBr3 | 1000x vs benzene | α-position preferred | 0-25 |

| Electrophilic at C-5 | NO2+/H2SO4 | 800x vs benzene | β-position secondary | 25-50 |

| Nucleophilic at C-2 | NaNH2/NH3 | 500x vs benzene | α-position favored | -78 to 0 |

| Nucleophilic at C-5 | PhLi/THF | 300x vs benzene | β-position possible | -40 to 25 |

| Friedel-Crafts Acylation | CH3COCl/AlCl3 | 1200x vs benzene | α-position exclusive | 0-50 |

| Halogenation | NBS/CCl4 | 900x vs benzene | Mixed α/β | 25-80 |

Coordination Chemistry with Transition Metals

The 5-(3-buten-1-ynyl)-2,2'-bithiophene molecule presents multiple coordination sites for transition metal binding, including the sulfur atoms of the thiophene rings and the π-system of the enyne moiety [10] [11] [12]. The coordination behavior varies significantly depending on the metal center and reaction conditions, leading to diverse structural motifs and electronic properties.

Metal-Ligand Coordination Modes

Palladium(II) complexes typically adopt bidentate S,S-chelate coordination through the sulfur atoms of the bithiophene system [11] [12]. The square planar geometry characteristic of d8 metals is maintained, with stability constants (log K) of approximately 8.5 [11]. These complexes exhibit enhanced luminescence properties compared to the free ligand, with emission intensities up to 20 times higher due to the rigid coordination environment [11].

Platinum(II) complexes show similar coordination preferences but with higher stability constants (log K = 9.2) due to the stronger metal-ligand interactions [12]. The monodentate S-donor coordination mode is also observed, particularly in the presence of strong σ-donor ligands that compete for coordination sites [12].

Ruthenium(II) complexes can adopt various coordination modes, including η6-arene coordination to the bithiophene rings and conventional σ-bonding through the sulfur atoms [10] [13]. The octahedral geometry typical of d6 metals allows for diverse ligand arrangements, with stability constants ranging from 7.8 to 8.5 depending on the specific coordination mode [10].

Electronic Properties and Bonding

Gold(I) complexes of bithiophene derivatives exhibit unique σ-bonded C-Au interactions, particularly at the 5,5'-positions [14]. These complexes show remarkable stability (log K = 10.1) and exhibit red-shifted absorption profiles due to configuration interaction between the LUMO and vacant orbitals on gold [14]. The linear coordination geometry characteristic of d10 metals is maintained, with triphenylphosphine serving as the ancillary ligand [14].

Zinc(II) and manganese(II) complexes typically involve carboxylate-functionalized bithiophene ligands, where the metals coordinate through the carboxyl groups rather than the sulfur atoms [11] [15]. These complexes can form extended metal-organic frameworks (MOFs) with interesting magnetic and luminescent properties [15].

| Metal | Coordination Mode | Complex Formula | Stability Constant (log K) | Electronic Properties |

|---|---|---|---|---|

| Palladium(II) | Bidentate S,S-chelate | [PdCl2(bithiophene)] | 8.5 | Square planar, d8 |

| Platinum(II) | Monodentate S-donor | [PtCl2(bithiophene)] | 9.2 | Square planar, d8 |

| Ruthenium(II) | η6-arene coordination | [Ru(bithiophene)(CO)2] | 7.8 | Octahedral, d6 |

| Gold(I) | σ-bonded C-Au | [Au(PPh3)(bithiophene)] | 10.1 | Linear, d10 |

| Zinc(II) | Bridging ligand | [Zn(bithiophene-COO)2] | 6.5 | Tetrahedral, d10 |

| Manganese(II) | Carboxylate coordination | [Mn(bithiophene-COO)2] | 5.9 | Octahedral, d5 |

Stability Under Physiological and Environmental Conditions

The stability of 5-(3-buten-1-ynyl)-2,2'-bithiophene under various physiological and environmental conditions is crucial for its potential applications in biological systems and materials science [16] [17] [18].

Physiological Stability

Under physiological conditions (pH 7.4, 37°C), the compound exhibits high stability with half-lives exceeding 168 hours [16] [17]. The bithiophene core provides structural rigidity that resists hydrolytic degradation, while the enyne functionality remains intact under these mild conditions [17]. No significant degradation products are observed under normal physiological conditions, indicating excellent biocompatibility [16].

The compound shows a high bioaccumulation factor (1.0E6), suggesting potential for biological uptake and retention [19] [20]. This property, combined with its stability, makes it suitable for applications in biological imaging and drug delivery systems [16].

pH-Dependent Stability

The stability of 5-(3-buten-1-ynyl)-2,2'-bithiophene shows strong pH dependence [21] [22]. Under acidic conditions (pH 3), the compound exhibits moderate stability with half-lives of 72-96 hours [21]. The primary degradation pathway involves protonation of the thiophene rings, leading to altered electronic properties and reduced conjugation [21].

Under basic conditions (pH 10), the stability decreases significantly with half-lives of 24-48 hours [22]. Hydrolysis reactions become prominent, particularly affecting the enyne functionality and leading to formation of various degradation products [22]. The bioaccumulation factor decreases to 2.1E5 under these conditions [20].

Thermal and Photochemical Stability

Elevated temperatures (60°C) result in moderate stability with half-lives of 48-72 hours [23] [18]. The primary degradation pathway involves thermal decomposition of the enyne moiety, leading to formation of various cyclization products [23]. The bithiophene core remains relatively stable under these conditions [18].

Ultraviolet irradiation significantly reduces stability, with half-lives of 8-24 hours observed [18] [24]. Photoisomerization and photodegradation reactions become dominant, leading to formation of various isomeric products and oxidized derivatives [24]. The presence of oxygen enhances photodegradation rates through formation of reactive oxygen species [24].

Environmental Persistence

In oxidative environments, the stability varies considerably (half-lives 12-96 hours) depending on the specific oxidizing agents present [25] [24]. The compound shows resistance to mild oxidizing conditions but degrades rapidly in the presence of strong oxidants [25]. The bioaccumulation factor ranges from 3.8E5 to 6.7E5 depending on the specific environmental conditions [20].

Biodegradation studies indicate that the compound is resistant to aerobic biodegradation as a sole carbon source but can undergo cometabolic degradation in the presence of other substrates [26] [27]. The bithiophene core is particularly resistant to microbial attack, while the enyne functionality may be more susceptible to enzymatic degradation [27].

| Condition | Stability Rating | Half-life (hours) | Degradation Products | Bioaccumulation Factor |

|---|---|---|---|---|

| Physiological pH (7.4) | High | >168 | None observed | 1.0E6 |

| Acidic conditions (pH 3) | Moderate | 72-96 | Protonated forms | 8.5E5 |

| Basic conditions (pH 10) | Low | 24-48 | Hydrolysis products | 2.1E5 |

| Elevated temperature (60°C) | Moderate | 48-72 | Thermal decomposition | 5.2E5 |

| UV irradiation | Low | 8-24 | Photoisomers | 3.8E5 |

| Oxidative atmosphere | Variable | 12-96 | Oxidized derivatives | 6.7E5 |